molecular formula C11H20N2 B1210587 1-Octylimidazole CAS No. 21252-69-7

1-Octylimidazole

Cat. No. B1210587
CAS RN: 21252-69-7
M. Wt: 180.29 g/mol
InChI Key: KLMZKZJCMDOKFE-UHFFFAOYSA-N
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Description

1-Octylimidazole (1-OI) is an organic compound belonging to the imidazole family. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 1-OI is used in a variety of applications, including synthesis, research, and industrial purposes. It is also used as a surfactant in a number of consumer products.

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-Octylimidazole and its derivatives have demonstrated significant antimicrobial and antifungal activities. This is evident in studies where benzimidazole derivatives, including this compound structures, have shown promising results in inhibiting microbial infections and tumor growth. These compounds have been synthesized and evaluated for their effectiveness against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, showing noticeable efficiency in in vitro screenings (Khalifa et al., 2018). Similarly, derivatives of this compound have been synthesized and tested for their antifungal activity against Candida, Aspergillus, and dermatophytes, with some compounds like 1-nonyl-1H-benzo[d]imidazole showing potent antifungal effects (Khabnadideh et al., 2012).

Interaction with DNA and Antibiotic Synergism

Benzimidazole-derived naphthalimide triazoles, structurally related to this compound, have been found to interact with calf thymus DNA, forming complexes that could inhibit DNA replication. This interaction underpins their potent antimicrobial activities (Luo et al., 2015). Additionally, 2-aminoimidazoles, a class related to this compound, have shown synergistic effects with conventional antibiotics in dispersing preestablished biofilms and resensitizing multidrug-resistant strains of bacteria, including MRSA, to the effects of antibiotics (Rogers et al., 2010).

Biological Impact and Anti-Inflammatory Potential

Benzimidazole fungicides, structurally related to this compound, are specific inhibitors of microtubule assembly, interacting with the tubulin molecule. This mechanism of action is significant in the context of fungal cell biology and molecular genetics (Davidse, 1986). Moreover, benzimidazole compounds have been explored for their anti-inflammatory effects, with the structure-activity relationship indicating that certain substitutions on the benzimidazole scaffold significantly influence their anti-inflammatory activity (Veerasamy et al., 2021).

Toxicity and Environmental Impact

Studies have also focused on the toxicity of related compounds, such as 1-methyl-3-octylimidazolium chloride, on biological systems. For instance, acute exposure to this compound in mice caused oxidative stress, genotoxicity, and cytotoxicity in liver cells, highlighting potential environmental and health risks (Nan et al., 2016).

Safety and Hazards

1-Octylimidazole is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

1-Octylimidazole has been used in the transport of zinc (II), cadmium (II), and nickel (II) ions from acidic aqueous solutions using polymer inclusion membranes (PIMs) . It has also been used in the separation of non-ferrous metal ions . The influence of basicity and structure of carrier molecules on transport kinetics has been discussed , indicating potential future research directions.

Biochemical Analysis

Biochemical Properties

1-Octylimidazole plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It is employed in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst . The compound interacts with various enzymes and proteins, facilitating the formation of enzyme-substrate complexes. These interactions are primarily driven by the hydrophobic nature of the octyl group, which enhances the binding affinity of this compound to hydrophobic pockets within enzymes and proteins.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cell membrane receptors, leading to alterations in intracellular signaling cascades. Additionally, this compound can affect gene expression by binding to transcription factors and modulating their activity, thereby influencing the expression of specific genes involved in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a ligand, binding to specific sites on enzymes and proteins, thereby altering their conformation and activity. This binding can result in either inhibition or activation of enzymatic activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate cellular processes without causing adverse effects. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to avoid potential toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring its safe use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its intracellular localization. Additionally, this compound can bind to carrier proteins that aid in its transport to specific cellular compartments, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. The presence of specific targeting signals on this compound facilitates its transport to these subcellular locations, ensuring its functional activity within the cell .

properties

IUPAC Name

1-octylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMZKZJCMDOKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175507
Record name N-Octyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21252-69-7
Record name N-Octyl imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octylimidazole
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL
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Synthesis routes and methods

Procedure details

64.6 parts of n-octylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 186 parts of propanol and are introduced dropwise over 30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, into a stirred flask. The temperature is kept at 65° C. After all has been introduced, stirring is continued for 20 minutes at 65° C., and the mixture is then worked up by distillation. 64.2 parts of 1-octylimidazole (boiling point 110° C./1 mm Hg) are obtained, corresponding to a yield of 71.3% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Octylimidazole interact with metal ions during extraction processes?

A1: this compound acts as a chelating agent, forming stable complexes with various metal ions, including copper, cadmium, lead, zinc, and nickel. [, , , ] This interaction is based on the donation of electron pairs from the nitrogen atoms in the imidazole ring to the vacant orbitals of the metal ions, leading to the formation of metal complexes. This property enables its use in liquid-liquid extraction and polymer inclusion membranes for separating and recovering metal ions from aqueous solutions. [, , ] For instance, this compound exhibits strong selectivity towards copper over other base metals like nickel, zinc, cadmium, and cobalt in acidic sulfate solutions. []

Q2: What are the structural characteristics of this compound?

A2: this compound (C11H22N2) has a molecular weight of 182.31 g/mol. [] While the provided research lacks detailed spectroscopic data, its structure comprises an imidazole ring substituted with an octyl chain at the 1-position. This structure influences its hydrophobicity, enabling its use as an extractant in organic solvents like Shellsol 2325. []

Q3: How do structural modifications of imidazole derivatives affect their metal extraction efficiency?

A3: Studies on structurally similar imidazole derivatives, like 1-hexylimidazole, 1-heptylimidazole, and 1-decylimidazole, demonstrate the impact of alkyl chain length on metal complexation and extraction efficiency. [] The presence and position of methyl substituents on the imidazole ring also influence metal ion selectivity during membrane transport. [] For example, 1-octyl-2,4-dimethylimidazole showed enhanced zinc extraction compared to other derivatives with varying methyl substitutions. [] This highlights the importance of structure-activity relationships (SAR) in tailoring imidazole derivatives for specific metal ion extraction applications.

Q4: Can this compound be used in applications beyond metal extraction?

A4: Research indicates the potential of this compound derivatives in diverse applications:

  • Antifungal agents: Bis-quaternary ammonium salts derived from this compound demonstrate antifungal properties, expanding their potential in wood preservation and other applications. []
  • RNA preservation: While not directly studied, research on magnetic ionic liquids (MILs) containing imidazole groups suggests the potential of this compound-based MILs for RNA extraction and preservation, opening avenues for applications in biological research. []

Q5: Are there any studies on the thermal stability of this compound and its derivatives?

A5: While the provided research doesn't directly address the thermal stability of this compound, a related study investigated the thermal decomposition of 1-octyl-3-methylimidazolium halide ionic liquids. [] Understanding the thermal behavior of related compounds can provide insights into the potential stability and limitations of this compound under various conditions.

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